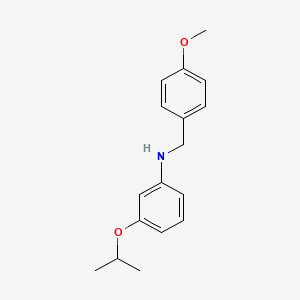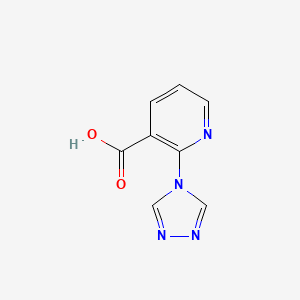
3-Chloro-4-methyl-N-propylaniline
Vue d'ensemble
Description
3-Chloro-4-methyl-N-propylaniline is a chemical compound with the molecular formula C10H14ClN . It is used in proteomics research . It is a brown solid with a mild odor .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methyl-N-propylaniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 183.68 .Applications De Recherche Scientifique
Synthesis of Anilines
Anilines, including 3-Chloro-4-methyl-N-propylaniline, are crucial in the synthesis of a wide range of chemical compounds. They are often used in reactions involving nucleophilic substitution, aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .
Production of Conducting Polymers
Substituted polyanilines, which can be synthesized from 3-Chloro-4-methyl-N-propylaniline, have been extensively studied for their potential applications in the production of conducting polymers. These polymers are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
Use in Sensors
Substituted polyanilines and their blends and composites have found applications in the development of sensors. For instance, the biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .
Electrochromic Display Devices
Polyanilines and their derivatives have been used in the development of electrochromic display devices. These materials offer unique properties that make them suitable for this application .
Energy Storage and Conversion
The derivatives of polyanilines have been used in solar cells, supercapacitors, and batteries. Their unique electrochemical properties make them ideal for energy storage and conversion applications .
Anticorrosion Materials
Polyanilines and their derivatives have been used as anticorrosion materials. Their chemical stability and ability to form protective layers make them suitable for this application .
Safety and Hazards
3-Chloro-4-methyl-N-propylaniline is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction . It is also poisonous by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of Cl and NOx .
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSLNVLFPWDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-N-propylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)






![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)